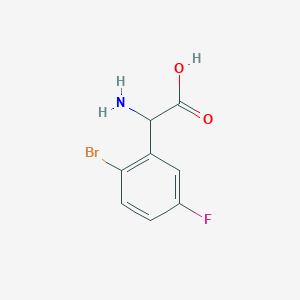

2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid

Description

2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid is a halogenated phenylglycine derivative characterized by a bromine atom at the 2-position and a fluorine atom at the 5-position on the phenyl ring, attached to an amino-acetic acid backbone. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and neuroactive agents.

Properties

Molecular Formula |

C8H7BrFNO2 |

|---|---|

Molecular Weight |

248.05 g/mol |

IUPAC Name |

2-amino-2-(2-bromo-5-fluorophenyl)acetic acid |

InChI |

InChI=1S/C8H7BrFNO2/c9-6-2-1-4(10)3-5(6)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |

InChI Key |

ITLZFPCVLDHSAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(C(=O)O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid typically involves the following steps:

Bromination: The starting material, 2-fluoroaniline, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position on the phenyl ring.

Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the alpha position of the acetic acid moiety. This can be achieved using reagents such as ammonia or amines under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form corresponding nitro or imine derivatives, while reduction can convert it to amine derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide, potassium tert-butoxide, or organolithium compounds can be used under appropriate conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed in coupling reactions.

Major Products Formed

Substitution Reactions: Substituted phenyl derivatives with various functional groups.

Oxidation and Reduction: Nitro, imine, or amine derivatives.

Coupling Reactions: Biaryl derivatives with extended conjugation.

Scientific Research Applications

2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.

Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s distinct substitution pattern on the phenyl ring and its amino-acetic acid core differentiate it from related molecules. Below is a detailed comparison:

Halogen-Substituted Phenylglycines

Key Observations :

- Substituent Position : Bromine at the 2-position (ortho) in the target compound introduces significant steric hindrance compared to 4-position (para) bromine in AS103310. This affects binding to planar active sites (e.g., enzyme pockets) .

Isoxazole-Containing Analogs

Compounds like ibotenic acid (2-Amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid) share the amino-acetic acid backbone but replace the bromo-fluorophenyl group with an isoxazole ring. These exhibit potent neurotoxic activity via glutamate receptor agonism, unlike the target compound, which lacks direct evidence of neuroactivity .

Bromo-Fluoro-Phenylacetic Acids

Non-amino-substituted analogs (e.g., 2-(2-Bromo-3-fluorophenyl)acetic acid, CAS 958454-33-6) lack the amino group, reducing their ability to form hydrogen bonds. This limits their use in chiral catalysis but enhances their role as non-polar intermediates .

Research Implications

- Drug Design : The bromo-fluoro substitution pattern may enhance blood-brain barrier penetration compared to chloro analogs, as seen in neuroactive compounds like floxuridine derivatives .

- Catalysis : Steric effects from the 2-bromo group could hinder enantioselective reactions unless optimized with bulky catalysts .

Biological Activity

2-Amino-2-(2-bromo-5-fluorophenyl)acetic acid is a halogenated amino acid derivative that has garnered attention for its potential biological activities. Its unique molecular structure, characterized by the presence of bromine and fluorine atoms, influences its interactions with biological systems. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C₉H₈BrFNO₂, with a molecular weight of approximately 248.05 g/mol. The presence of halogen substituents enhances its chemical reactivity and binding affinity to various biological targets.

Research indicates that this compound may function as an enzyme inhibitor or receptor modulator , particularly in neurological pathways. The halogen atoms increase its binding affinity to specific receptors, making it a candidate for drug development targeting conditions such as depression and anxiety disorders .

Enzyme Inhibition

The compound has been studied for its potential to inhibit key enzymes involved in neurotransmitter regulation. For instance, it may interact with GABA receptors, influencing neuronal excitability and offering therapeutic benefits in anxiety and seizure disorders .

Receptor Modulation

The compound's structure allows it to modulate receptor activity effectively. Its interactions with neurotransmitter receptors can lead to altered signaling pathways, which are crucial in various physiological processes .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent. |

| Anticancer | Preliminary studies indicate cytotoxic effects on cancer cell lines, warranting further investigation. |

| Neurological Effects | Potential modulation of neurotransmitter systems could lead to applications in treating CNS disorders. |

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.